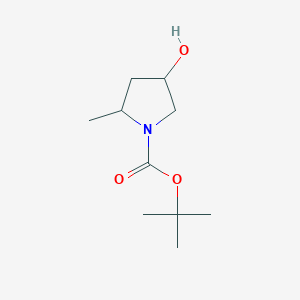

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine

Overview

Description

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is an organic compound belonging to the pyrrolidine family. It is a chiral molecule, meaning it has two non-superposable mirror images, and is synthesized from the reaction of Boc-protected 4-hydroxy-2-methylpyrrolidine and N-Boc-2-methylpyrrolidine. This compound has a wide variety of applications in scientific research, such as in peptide synthesis, drug development, and biochemistry. In

Scientific Research Applications

Synthesis of FFAR1 Agonists

“(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine” could potentially be used in the synthesis of Free Fatty Acid Receptor 1 (FFAR1) agonists . FFAR1, also known as GPR40, is considered one of the promising targets for Type 2 diabetes therapy. Activation of this receptor leads to the normalization of blood glucose levels through a glucose-dependent increase in insulin secretion .

Group II mGluRs Agonist

This compound is a selective agonist for group II metabotropic glutamate receptors (mGluRs) . mGluRs play a crucial role in the central nervous system, influencing learning, memory, anxiety, and the perception of pain .

Mechanism of Action

Target of Action

It is structurally similar to (2r,4r)-4-aminopyrrolidine-2,4-dicarboxylate (2r,4r-apdc), a selective metabotropic glutamate receptor agonist . Therefore, it may potentially interact with similar targets.

Mode of Action

For instance, 2R,4R-APDC acts as an agonist, binding to metabotropic glutamate receptors and triggering a series of intracellular events .

Biochemical Pathways

Based on its structural similarity to 2r,4r-apdc, it might influence glutamatergic signaling pathways .

Pharmacokinetics

For instance, SL-01, a prodrug of gemcitabine, displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability after administered intravenously or orally to rats .

Result of Action

Based on its structural similarity to 2r,4r-apdc, it might have neuroprotective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, genetic factors can modulate the sensitivity to environmental influences . Therefore, the action of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine might also be influenced by various environmental factors, including temperature, pH, and the presence of other substances.

properties

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZADLGAYWRZCR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine | |

CAS RN |

114676-93-6 | |

| Record name | tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)